[4-(Pyridin-4-yl)phenyl]methanamine
Overview
Description
“[4-(Pyridin-4-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 . It is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “[4-(Pyridin-4-yl)phenyl]methanamine” is 1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 . This indicates that the compound consists of a pyridinyl group attached to a phenyl group via a methanamine linkage.Physical And Chemical Properties Analysis
“[4-(Pyridin-4-yl)phenyl]methanamine” is a powder that is stored at 4°C . It has a molecular weight of 184.24 .Scientific Research Applications
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Intramolecular Charge-Transfer Enhancement
- Application: This compound has been used in the study of intramolecular charge-transfer enhancement in tripodal tris[(pyridine-4-yl)phenyl]amine push–pull molecules .
- Method: The compound was intercalated into layered materials bearing acidic functionalities . The intercalation led to significant organization and protonation of the compound .
- Results: The intercalation resulted in enhanced intramolecular charge-transfer (ICT), which was documented by electrochemical measurements, UV-Vis spectra, and calculated properties such as the HOMO/LUMO levels and the first and second hyperpolarizabilities .
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Metal Complexes
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Collagen Prolyl-4-Hydroxylase Inhibitor
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Bulk Custom Synthesis
Safety And Hazards
Future Directions
While specific future directions for “[4-(Pyridin-4-yl)phenyl]methanamine” are not mentioned, related compounds have been studied for their potential applications. For instance, a hydrogen-bonded organic framework constructed from tris(4-(pyridin-4-yl)phenyl)amine exhibited efficient turn-on fluorescence sensing of phenylethylamine in water .
properties
IUPAC Name |
(4-pyridin-4-ylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJYDQMZEQMUBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625419 | |
Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyridin-4-yl)phenyl]methanamine | |
CAS RN |
486437-10-9 | |
Record name | 1-[4-(Pyridin-4-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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